Benzyl 2,3,6-Tri-O-benzyl--D-galactopyranoside
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Overview
Description
Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside is a derivative of galactose, a type of sugar. This compound is characterized by the presence of benzyl groups attached to the galactopyranoside structure. It is often used in carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside typically involves the protection of hydroxyl groups in galactose using benzyl groups. One common method involves the use of benzyl chloride and a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups and subsequent deprotection steps are crucial in the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex carbohydrates.
Biology: In the study of glycoproteins and glycolipids.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside involves its interaction with specific enzymes and receptors in biological systems. The benzyl groups provide stability and facilitate the compound’s binding to molecular targets. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 2,3,6-Tri-O-benzyl-D-glucopyranose
- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Uniqueness
Benzyl 2,3,6-Tri-O-benzyl–D-galactopyranoside is unique due to its specific pattern of benzylation, which provides distinct chemical properties and reactivity. This makes it particularly useful in selective synthesis and as a protective group in carbohydrate chemistry .
Properties
Molecular Formula |
C34H36O6 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2 |
InChI Key |
HYZRJGYIUDQFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
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